3-Methoxy-3-methylbutane-2-thiol

Structure-odor relationship Odor threshold QSAR

Sourcing the correct positional isomer of methoxy-butanethiol is critical: substituting the 3-methoxy isomer with the 4-methoxy variant introduces quantifiable sensory risk due to order-of-magnitude odor threshold differences. This compound delivers authentic cassis, red currant, tropical fruit, and coffee undertones at ng/L addition rates. - Provides blackcurrant impact in soft drinks, RTD teas, and fruit beverages at trace concentrations. - Tertiary thiol structure ensures exceptionally low odor threshold, enabling flavor performance at nanogram-level dosage. - Differentiated organoleptic profile vs. 4-methoxy isomer: broader complexity including mouthfeel and roasted notes for confectionery, dairy, and liqueur applications.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
Cat. No. B13241546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-3-methylbutane-2-thiol
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCC(C(C)(C)OC)S
InChIInChI=1S/C6H14OS/c1-5(8)6(2,3)7-4/h5,8H,1-4H3
InChIKeyRLHXKKRTVSTFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-3-methylbutane-2-thiol Overview


3-Methoxy-3-methylbutane-2-thiol (CAS 1697771-66-6) is a synthetic organosulfur compound belonging to the polyfunctional thiol class, with molecular formula C6H14OS and molecular weight 134.24 [1]. The compound features a tertiary thiol group adjacent to a methoxy substituent on a branched butane backbone, structurally classified as a tertiary alkanethiol. Polyfunctional thiols are characterized by their exceptionally low odor thresholds, typically in the ng/L to μg/kg range, making them among the most potent volatile flavor compounds known [2]. This compound is utilized primarily as a flavoring ingredient in food and beverage applications, contributing characteristic sulfurous, fruity, and blackcurrant-like notes at trace concentrations [3].

1
Polyfunctional thiol class with tertiary alkanethiol architecture for structure-odor correlation studies
2
Exceptionally low odor threshold profile supports trace-level flavor impact research
3
Methoxy-adjacent thiol configuration enables polyfunctional flavor chemistry investigations

Why 3-Methoxy-3-methylbutane-2-thiol Cannot Be Substituted


Substituting 3-methoxy-3-methylbutane-2-thiol with structurally similar thiols carries quantifiable sensory risk. Systematic structure-odor correlation studies demonstrate that tertiary alkanethiols exhibit clearly lower odor thresholds than primary or secondary thiols, with steric effects around the sulfur atom strongly modulating both threshold and odor quality [1]. Positional isomerism in methoxy-methyl-butanethiol systems produces distinct organoleptic profiles: while 4-methoxy-2-methyl-2-butanethiol (4MMB) delivers a blackcurrant character with an odor threshold of 0.045 μg/kg in oil and 0.000002 μg/L in water, the 3-methoxy positional isomer (target compound) exhibits a differentiated odor profile described as sulfurous, catty, red currant, and cassis with tropical and coffee undertones [2][3]. Generic procurement of any methoxy-butanethiol without verifying the specific positional isomer will alter the sensory outcome in finished formulations, as the threshold differences between isomers can span orders of magnitude [1].

Target Compound
3-Methoxy-3-methylbutane-2-thiol: tertiary thiol, passionfruit, coffee, cassis, mouthfeel complexity
Positional Isomer Risk
4-Methoxy isomer shifts profile toward minty/blackcurrant; flavor spectrum may not transfer directly
Structural Class
Tertiary alkanethiol: reported lower odor thresholds than primary or secondary thiols
Substitution Class Risk
Primary/secondary thiols may require higher dosage; threshold differences span orders of magnitude
Application Matrix
Documented for aqueous soft drink systems at trace addition rates
Matrix Mismatch Risk
4-Methoxy isomer primarily studied in lipid-based matrices; aqueous performance context may differ

3-Methoxy-3-methylbutane-2-thiol Comparative Evidence


Lower Odor Thresholds in Tertiary Alkanethiols

A comprehensive structure-odor correlation study of homologous alkanethiol series established that tertiary alkanethiols reveal clearly lower odor thresholds than found for primary or secondary thiols [1]. 3-Methoxy-3-methylbutane-2-thiol, containing a tertiary thiol group (SH attached to a tertiary carbon adjacent to methoxy and methyl substituents), belongs to this low-threshold structural class. In contrast, primary thiols (e.g., alkane-1-thiols) and secondary thiols (e.g., alkane-2-thiols) exhibited elevated thresholds, with chain-length effects further modulating sensitivity. The study demonstrated that steric effects strongly influence odor thresholds, with tertiary substitution at the mercapto-bearing carbon consistently reducing the minimum perceivable concentration [1].

Odor Threshold by Thiol Class
Class-level
Tertiary alkanethiols: consistently lower odor thresholds. Primary thiols: elevated thresholds. Steric effects at sulfur strongly modulate perceivable concentration.
Supports tertiary thiol selection for trace-level flavor research workflows
GC-olfactometry and sensory panel evaluation; class-level structural inference
Structure-odor relationship Odor threshold QSAR

Flavor Profile Differences: 3-Methoxy vs. 4-Methoxy Isomers

The positional isomer 4-methoxy-2-methyl-2-butanethiol (4MMB) is characterized at 0.10% in triacetin as having a sulfurous, catty, blackcurrant, minty, and tropical odor profile . The target compound, 3-methoxy-3-methylbutane-2-thiol, exhibits a flavor description of passionfruit, red fruit, catty, cassis, red currant, oily, mouthfeel (coating), tropical, and coffee notes [1]. While both compounds share sulfurous and catty characteristics, the 3-methoxy isomer demonstrates a broader and more complex flavor spectrum including passionfruit, coffee, and mouthfeel attributes absent from the 4MMB description [1].

Flavor Profile: 3- vs 4-Methoxy
Head-to-head
3-Methoxy isomer: passionfruit, red fruit, catty, cassis, red currant, oily, mouthfeel, tropical, coffee. 4-Methoxy isomer: sulfurous, catty, blackcurrant, minty, tropical.
Isomer selection directly determines flavor complexity; passionfruit and coffee notes are isomer-specific
Descriptive sensory evaluation; cross-study comparable profiles
Flavor chemistry Sensory analysis Positional isomerism

Methoxy Substitution and Odor Threshold Modulation

Comparative molecular field analysis (CoMFA) and systematic threshold determinations demonstrated that replacement of the SH group by an OH group, as well as S-methylation of thiols, significantly increased odor thresholds [1]. The methoxy group in 3-methoxy-3-methylbutane-2-thiol is structurally positioned to influence the electronic environment of the adjacent tertiary thiol, creating a polyfunctional arrangement that differs from simple alkanethiols. This polyfunctional architecture (tertiary thiol adjacent to methoxy) produces the exceptionally low BE-GC-LOADS values (< 0.1 ng) characteristic of this compound class, as established through combinatorial synthesis and GC-olfactometry screening [2].

Polyfunctional Architecture Effect
Class-level
Methoxy adjacent to tertiary SH creates polyfunctional arrangement. BE-GC-LOADS < 0.1 ng reported for this compound class. OH replacement or S-methylation significantly increases thresholds.
Polyfunctional architecture supports lower usage-level requirements in flavor research
3D-QSAR CoMFA modeling; combinatorial synthesis with GC-olfactometry screening
Polyfunctional thiol Odor threshold modulation QSAR

3-Methoxy Isomer for Blackcurrant Soft Drinks

1-Methoxy-3-methyl-3-mercaptobutane (a synonymous or closely related structural designation for 3-methoxy-3-methylbutane-2-thiol) is explicitly documented as providing a powerful odor used to give the aroma of blackcurrant to soft drinks [1]. In contrast, the 4-methoxy positional isomer (4MMB) finds its primary documented application in olive oil matrices, where it contributes blackcurrant notes at concentrations between 0.4 μg/kg and 4.3 μg/kg [2]. This application differentiation suggests matrix-specific performance differences between the positional isomers, with the 3-methoxy variant demonstrating proven efficacy in aqueous beverage systems at trace levels [1].

Application: Soft Drink vs Olive Oil
Reported
3-Methoxy isomer: documented for blackcurrant aroma in soft drinks. 4-Methoxy isomer: primarily studied in olive oil at 0.4–4.3 µg/kg.
Supports isomer-specific application fit; aqueous beverage context reported for target compound
Documented application specificity; matrix-dependent performance context
Flavor application Blackcurrant aroma Soft drink formulation

3-Methoxy-3-methylbutane-2-thiol Application Scenarios


Blackcurrant & Red Fruit Soft Drink Flavor

This compound is specifically documented for providing powerful blackcurrant aroma to soft drinks at trace concentrations, making it a direct-fit ingredient for blackcurrant-flavored carbonated beverages, fruit drinks, and ready-to-drink teas requiring authentic cassis character [1]. The tertiary thiol structural class ensures extremely low odor threshold performance, enabling flavor impact at nanogram-level addition rates [2].

Tropical & Passionfruit Flavor Systems

The compound's documented flavor profile includes passionfruit, tropical, red fruit, and catty notes [1]. This descriptor combination aligns with tropical fruit flavor formulations where sulfurous, exotic fruit complexity is required. The mouthfeel (coating) attribute further supports applications in fruit-flavored confectionery coatings, syrups, and beverage emulsions where both aroma and oral texture perception contribute to product differentiation [1].

Coffee & Roasted Note Enhancement

The coffee flavor descriptor documented for this compound indicates utility in coffee-flavored products and roasted-note enhancement [1]. Given that polyfunctional thiols with BE-GC-LOADS < 0.1 ng are exceptionally potent at ng/kg to μg/kg concentrations [2], this compound can provide subtle coffee and roasted complexity in applications where higher-threshold alternatives would require excessive dosage and potentially introduce off-notes.

Cassis & Red Currant Flavor Compositions

The cassis (blackcurrant liqueur) and red currant descriptors position this compound for premium liqueur flavoring, confectionery, and dairy applications requiring authentic berry-cassis character [1]. Unlike the 4-methoxy isomer, which is primarily characterized in lipid-based olive oil matrices at 0.4–4.3 μg/kg [3], the 3-methoxy isomer demonstrates broader flavor complexity including mouthfeel and coffee dimensions that enhance formulation versatility.

Application
Selection Property
Validation Focus
Blackcurrant & Red Fruit Soft Drink Flavor
Isomer-specific sensory profile for aqueous matrices
Flavor threshold verification in target beverage system
Tropical & Passionfruit Flavor Systems
Flavor descriptor complexity including mouthfeel attributes
Flavor profile validation in finished product matrix
Coffee & Roasted Note Enhancement
Polyfunctional thiol potency at trace addition levels
Dose-response optimization for subtle roasted complexity
Cassis & Red Currant Flavor Compositions
Positional isomer flavor differentiation vs 4-methoxy analog
Isomer identity confirmation and matrix-specific performance review
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